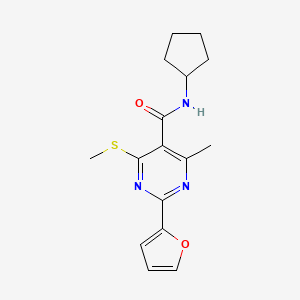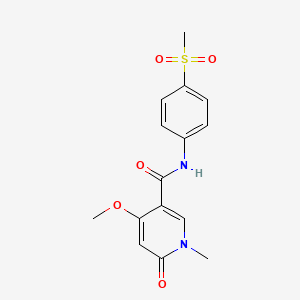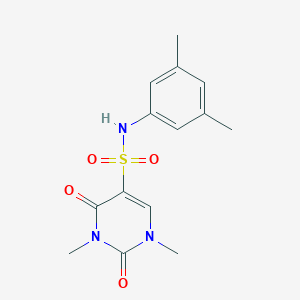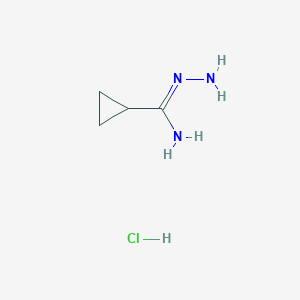![molecular formula C13H14ClF3N2O B2465015 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide CAS No. 383148-53-6](/img/structure/B2465015.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile” is similar to the requested compound . It has a molecular weight of 245.59 and a boiling point of 210 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile”, includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom .Chemical Reactions Analysis
There are chemical reactions associated with similar compounds, but specific reactions for “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide” are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile”, include a boiling point of 210 and it is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) serve as key structural motifs in active agrochemical ingredients. Specifically, derivatives of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide play a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The distinctive properties of TFMP derivatives contribute to their therapeutic potential. These compounds are believed to owe their biological activities to the interplay between the fluorine atom and the pyridine moiety .
Veterinary Products
Beyond human medicine, TFMP derivatives also find use in veterinary applications. Two veterinary products containing the TFMP motif have been granted market approval. Their efficacy stems from the same unique combination of chemical properties that makes TFMP derivatives valuable in other contexts .
Functional Materials
The development of fluorinated organic chemicals, including TFMP derivatives, has significantly impacted functional materials. Researchers have harnessed the effects of fluorine-containing moieties to enhance the properties of materials used in various applications, such as coatings, polymers, and electronic devices. While specific examples related to our compound are not mentioned, this field underscores the broader impact of fluorine chemistry .
Chemical Synthesis and Functionalization
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide can serve as a model substrate for investigating regioselective functionalization reactions. Researchers explore its reactivity and use it as a building block in synthetic chemistry, aiming to create novel compounds with tailored properties .
Plant Defense Enhancement
Although not explicitly mentioned for our compound, related trifluoromethylpyridines have been investigated as plant elicitors. These compounds activate plant immune responses, potentially improving plant defense mechanisms by promoting the accumulation of reactive oxygen species (ROS) and calcium ions (Ca^2+) .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it interacts with its target enzymes and inhibits their function . This inhibition could lead to a halt in bacterial proliferation .
Biochemical Pathways
It can be inferred that the compound likely interferes with the pathways involving its target enzymes, leading to downstream effects such as the inhibition of bacterial proliferation .
Result of Action
Based on the hypothesized mode of action, it can be inferred that the compound may lead to the inhibition of bacterial proliferation .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-10-5-8(13(15,16)17)7-18-11(10)6-12(20)19-9-3-1-2-4-9/h5,7,9H,1-4,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCTWHCGAMOESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)
![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)
![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)



![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2464947.png)
![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2464949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464952.png)

![Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464955.png)